
6-fluoro-3-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-methyl-1H-indole-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a derivative of indole, a heterocyclic aromatic compound that is widely distributed in nature.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
6-fluoro-3-methyl-1H-indole-2-carboxylic acid is involved in the synthesis of various pharmaceutical compounds. It serves as a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors. For instance, the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a crucial intermediate for phosphoindole inhibitors of HIV, highlights the significance of similar fluorinated indole carboxylic acids in medicinal chemistry (Mayes et al., 2010).
Antiviral Activity
Derivatives of fluorinated indole carboxylic acids, closely related to 6-fluoro-3-methyl-1H-indole-2-carboxylic acid, have been synthesized and tested for their antiviral properties. These compounds showed potential in suppressing the replication of various viruses, including influenza A virus in cell cultures and in vivo models (Ivashchenko et al., 2014), (Ivachtchenko et al., 2015).
Anticancer Activity
Fluorinated indole carboxylic acids and their derivatives have also been explored for their anticancer potential. Compounds like 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester showed significant antimitotic activity, suggesting the therapeutic potential of fluorinated indole derivatives in cancer treatment (Kryshchyshyn-Dylevych et al., 2020).
Antimicrobial and Antibacterial Properties
Fluorinated indole carboxylic acids have been synthesized and tested for their antimicrobial and antibacterial activities. These studies indicate their potential use in treating various bacterial infections (Sharma et al., 2012), (Ishikawa et al., 1990).
Fluorescence and Photophysical Studies
Fluorinated indole derivatives, including those related to 6-fluoro-3-methyl-1H-indole-2-carboxylic acid, have been explored for their potential as fluorescent probes. Their photophysical properties, such as fluorescence quantum yields and solvent sensitivity, make them candidates for various analytical and diagnostic applications (Pereira et al., 2010).
Synthesis of Other Indole Derivatives
The compound also plays a role in the synthesis of a wide range of indole derivatives, which are explored for various pharmaceutical and biochemical applications. This includes studies on the synthesis of novel indole-thiazolidinone hybrids with potential anticancer activity (Kryshchyshyn-Dylevych et al., 2021).
Mechanism of Action
Target of Action
Indole derivatives, which include 6-fluoro-3-methyl-1h-indole-2-carboxylic acid, are known to bind with high affinity to multiple receptors . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
It’s known that the carboxylic acid group in 6-fluoroindole-2-carboxylic acid can bind to copper (ii), yielding a binuclear complex . This interaction with its target may result in changes that contribute to its biological activity.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-fluoro-3-methyl-1H-indole-2-carboxylic acid may affect multiple biochemical pathways.
Result of Action
It’s known that the binuclear complex formed by 6-fluoroindole-2-carboxylic acid and copper (ii) shows anti-cancer activity towards breast cancer cell lines (mda-mb-231 and mcf-7) with a percentage of inhibition of 90% at 20 µm concentration .
properties
IUPAC Name |
6-fluoro-3-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-7-3-2-6(11)4-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKANEPHGWFOOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
1275614-81-7 |
Source


|
| Record name | 6-fluoro-3-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

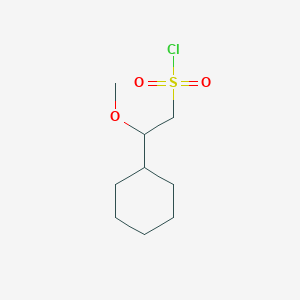
![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)

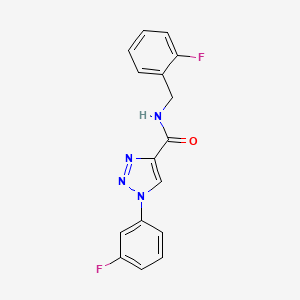
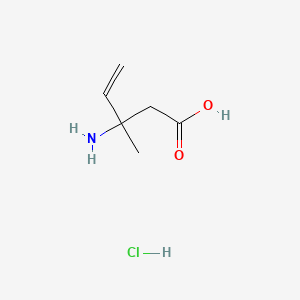
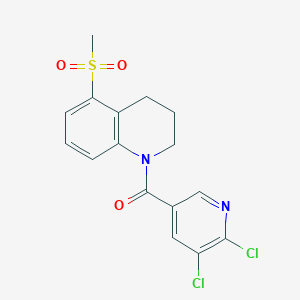
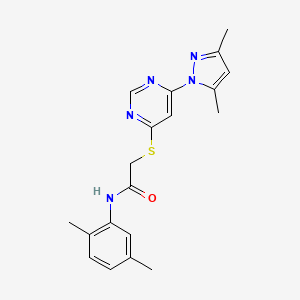
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2367107.png)
![6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2367108.png)
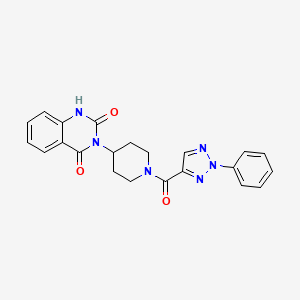
![2-[4-(4-ethoxyphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2367113.png)


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2367118.png)